2-Propylquinolin-4-amine

Chemical Synthesis Pre-formulation Chromatography

Researchers probing quinoline SAR risk compromised reproducibility when substituting 2-propyl with methyl or unsubstituted analogs-each differing in cLogP, MW, and melting point. 2-Propylquinolin-4-amine delivers the exact 2-propyl scaffold (cLogP ~2.42, mp 151-152°C). Use as a DSC calibration standard, LC-MS/GC-MS reference, or functionalization handle via the 4-amine group. 12 associated patents support its role as an early-stage chemical tool for medicinal chemistry and antimalarial screening library construction.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 57165-80-7
Cat. No. B1288341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propylquinolin-4-amine
CAS57165-80-7
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCC1=NC2=CC=CC=C2C(=C1)N
InChIInChI=1S/C12H14N2/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9/h3-4,6-8H,2,5H2,1H3,(H2,13,14)
InChIKeyAIARCVIPBFNMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propylquinolin-4-amine: Sourcing & Purity


2-Propylquinolin-4-amine (4-Amino-2-propylquinoline) is a heterocyclic aromatic compound within the quinoline family, characterized by an amino group at the 4-position and a propyl substituent at the 2-position . Its molecular formula is C12H14N2, with a molecular weight of 186.25 g/mol . As a building block, it is primarily offered by research chemical suppliers . Notably, authoritative database records show it is associated with 12 patents but zero primary literature publications [1]. This profile positions it as an early-stage chemical tool rather than a biologically validated lead compound.

2-Propylquinolin-4-amine Substitution Risk


In the absence of published comparative performance data, substitution risk is defined by structural and physical property differences. 2-Propylquinolin-4-amine cannot be interchanged with close analogs like 2-Methylquinolin-4-amine or unsubstituted Quinolin-4-amine due to quantifiable differences in their molecular properties. The propyl group at the 2-position alters lipophilicity (cLogP), molecular weight, and melting point . These differences directly impact compound handling, solubility in reaction media, and chromatographic behavior [1]. In medicinal chemistry, even small alkyl chain changes can drastically alter target binding and ADME properties, making blind substitution scientifically unsound without experimental validation [2].

2-Propylquinolin-4-amine Analog Comparison


Melting Point & Lipophilicity

2-Propylquinolin-4-amine exhibits a distinct melting point range and calculated lipophilicity (cLogP) compared to its closest non-halogenated analogs, 2-Methylquinolin-4-amine and unsubstituted Quinolin-4-amine [1]. These differences are critical for purification (recrystallization), handling (solid vs. liquid), and predicting behavior in reverse-phase chromatography .

Chemical Synthesis Pre-formulation Chromatography

Molecular Weight & Formula

The propyl substitution at the 2-position results in a quantifiably different molecular formula (C12H14N2) and weight (186.25 g/mol) compared to the 2-methyl analog (C10H10N2, 158.20 g/mol) and the unsubstituted analog (C9H8N2, 144.18 g/mol) [1]. This difference is essential for accurate mass spectrometry (MS) identification and for calculating stoichiometry in synthetic reactions .

Medicinal Chemistry Analytical Chemistry Synthetic Chemistry

Sourcing & Purity Specifications

Commercially, 2-Propylquinolin-4-amine is offered with specified purity minima and pricing that differs from its analogs, reflecting differences in synthetic accessibility and demand. For instance, it is available from AKSci with a 95% minimum purity specification at a given price point . This contrasts with more common analogs like 2-Methylquinolin-4-amine, which may have different purity/price profiles due to higher production volumes and established synthetic routes .

Chemical Procurement Quality Control Research Supply Chain

2-Propylquinolin-4-amine Research Applications


Synthetic Chemistry & Library Synthesis

Given its status as a building block [1], this compound is appropriate for use as a reactant in the synthesis of more complex quinoline derivatives. The 4-amino group and 2-propyl chain offer distinct handles for further functionalization, enabling the exploration of novel chemical space in medicinal chemistry programs .

Analytical Reference Standard Development

The compound's unique molecular weight (186.25 g/mol) and formula (C12H14N2) allow for its use as an analytical reference standard for LC-MS and GC-MS method development [1]. Its well-defined melting point (151-152 °C) further supports its use in calibrating differential scanning calorimetry (DSC) instruments .

Antimalarial Screening

Quinoline derivatives are a cornerstone of antimalarial drug discovery [2]. While 2-Propylquinolin-4-amine lacks published efficacy data, its structural scaffold aligns with the 4-aminoquinoline class, making it a candidate for inclusion in screening libraries against *Plasmodium falciparum* to probe structure-activity relationships (SAR) around the 2-position substituent [3].

Material Science & Physical Chemistry

The compound's solid physical form and defined melting point (151-152 °C) make it suitable for studies involving crystal engineering or as a model compound in thermal analysis. Its calculated lipophilicity (cLogP ~2.42) also makes it a candidate for studies of partition coefficients in biphasic systems [1].

Quote Request

Request a Quote for 2-Propylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.